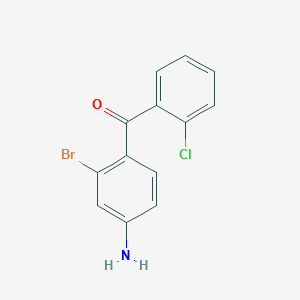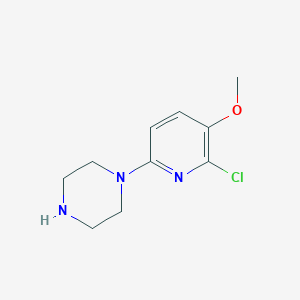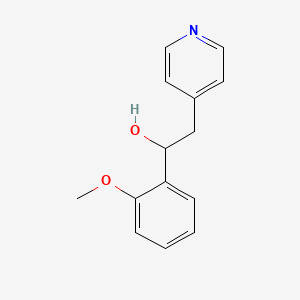
5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid is a chemical compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a cyano group at the 5-position, a propyloxy group at the 6-position, and a carboxylic acid group at the 3-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines, where the cyano group is introduced into the pyridine ring. This process typically involves the reaction of cyanoacetic acid with a suitable amine under controlled conditions . Another method involves the use of montmorillonite K10 clay as a catalyst in a one-pot multi-component reaction, which allows for the efficient formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The propyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pyridinecarboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridinecarboxylic acids with different substituents, such as 5-Cyano-6-phenyl-3-pyridinecarboxylic acid and 5-Cyano-6-methyl-3-pyridinecarboxylic acid .
Uniqueness
5-Cyano-6-(propyloxy)-3-pyridinecarboxylic acid is unique due to the presence of the propyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
5-cyano-6-propoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-2-3-15-9-7(5-11)4-8(6-12-9)10(13)14/h4,6H,2-3H2,1H3,(H,13,14) |
Clé InChI |
JZDRRKCONLGYQU-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=N1)C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869809.png)
![N-[7-(4-cyclopropylpyrimidin-5-yl)-1-benzothiophen-4-yl]methanesulfonamide](/img/structure/B13869819.png)






